Regioisomeric Advantage: 3-Carboxylic Acid vs. 2-Carboxylic Acid Isomer
The target compound possesses the carboxylic acid at position 3 of the pyrazolo[1,5-a]pyrimidine ring, a critical regiospecific feature for mimicking the adenine moiety of ATP and forming key hydrogen bonds with the kinase hinge region. In contrast, the 2-carboxylic acid isomer (CAS 436088-48-1) projects the acidic functionality at a divergent vector, incompatible with the canonical adenine-binding mode . The 3-carboxylic acid form is the scaffold explicitly claimed and exemplified in major kinase inhibitor patents (Trk, 11βHSD1), whereas the 2-carboxylic acid isomer is absent, underscoring its synthetic and biological relevance [1]. Computational data show a topological polar surface area (TPSA) of 67.5 Ų for the target, identical in value but spatially distinct in orientation from the 2-isomer, leading to different hydrogen-bonding geometries .
| Evidence Dimension | Carboxylic acid regiosomerism and patent representation in kinase inhibitor filings |
|---|---|
| Target Compound Data | Position 3-COOH; TPSA 67.5 Ų; featured in US20100069395A1 and EP2451812B1 |
| Comparator Or Baseline | 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 436088-48-1); position 2-COOH; TPSA 67.5 Ų; absent from key kinase patents |
| Quantified Difference | Identical global TPSA but divergent spatial orientation of the acidic group; exclusive representation of the 3-COOH isomer in Trk kinase patent examples (0 vs. multiple examples) |
| Conditions | Comparative patent landscaping and in silico structural analysis based on disclosed SMILES/InChI |
Why This Matters
Procurement of the 3-carboxylic acid regioisomer is mandatory for synthesizing analogs consistent with published kinase SAR, as the 2-carboxylic acid isomer cannot substitute for the required binding geometry.
- [1] Array BioPharma Inc. Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. European Patent EP2451812B1, 2014. View Source
